

Spectral Profile of 4-Fluoro-2-phenylaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Fluoro-2-phenylaniline

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This technical guide provides a comprehensive analysis of the spectral data for **4-Fluoro-2-phenylaniline** (also known as 4-fluoro-2-aminobiphenyl), a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its ^1H NMR, ^{13}C NMR, and Mass Spectrometry data.

Compound Identity

- IUPAC Name: **4-fluoro-2-phenylaniline**
- CAS Number: 1717-22-2
- Molecular Formula: $\text{C}_{12}\text{H}_{10}\text{FN}$
- Molecular Weight: 187.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectral data for **4-Fluoro-2-phenylaniline**. Due to the limited availability of directly published experimental data for this specific compound, the following information is a consolidated prediction based on established spectroscopic principles and data from closely related structural analogs.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.25 - 7.45	m	5H	Phenyl-H
~ 6.90 - 7.10	m	2H	Aniline-H (H-5,6)
~ 6.70 - 6.85	m	1H	Aniline-H (H-3)
~ 3.70	br s	2H	-NH ₂

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 157 (d, J ≈ 240 Hz)	C-F
~ 142	C-NH ₂
~ 139	Phenyl C (ipso)
~ 129	Phenyl CH
~ 128	Phenyl CH
~ 127	Phenyl CH
~ 125 (d, J ≈ 8 Hz)	C-2
~ 116 (d, J ≈ 22 Hz)	C-3, C-5
~ 115 (d, J ≈ 8 Hz)	C-6

Note: 'd' denotes a doublet, with the J-value representing the coupling constant with the fluorine atom.

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

m/z Value	Interpretation
188.0870	$[M+H]^+$
187.0797	$[M]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory practices for similar aromatic amines.

NMR Spectroscopy

- Sample Preparation: A sample of **4-Fluoro-2-phenylaniline** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- 1H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ^{13}C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more). Proton decoupling is applied during acquisition.

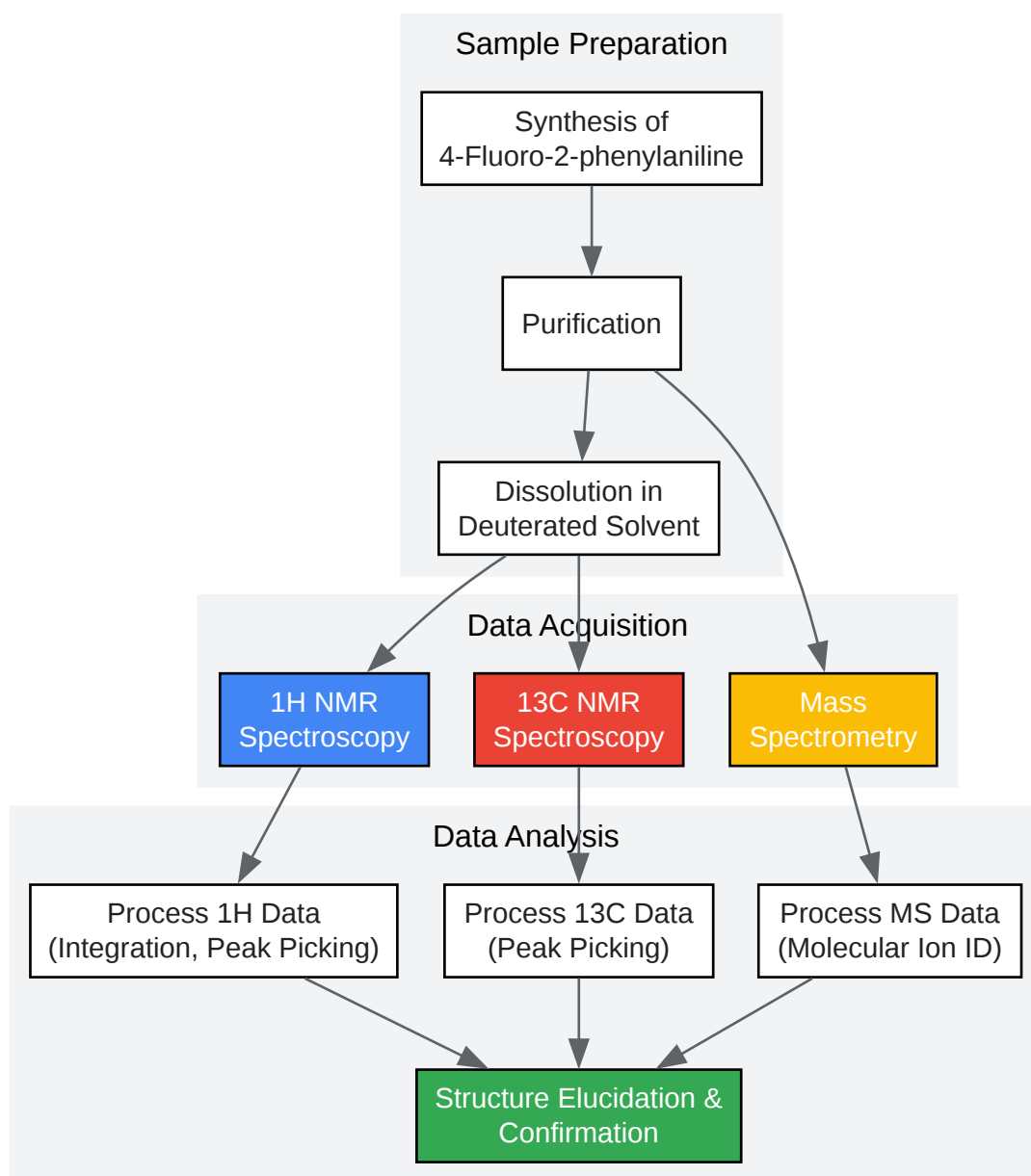
Mass Spectrometry

- Sample Preparation: A dilute solution of **4-Fluoro-2-phenylaniline** is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 $\mu g/mL$).
- Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer is used for analysis.

- Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Data Acquisition and Analysis Workflow

The logical flow for the acquisition and analysis of spectral data for **4-Fluoro-2-phenylaniline** is outlined below. This workflow ensures a systematic approach to chemical structure confirmation.



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Caption: Workflow for the spectral characterization of **4-Fluoro-2-phenylaniline**.

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